Product packaging for Diacetyl dihydrazone(Cat. No.:CAS No. 3457-52-1)

Diacetyl dihydrazone

Cat. No.: B13729368
CAS No.: 3457-52-1
M. Wt: 114.15 g/mol
InChI Key: KOOQXRKDBKHOEL-FCXRPNKRSA-N
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Description

Diacetyl dihydrazone (C₄H₁₀N₄; molecular weight 114.149 g/mol) is an organic compound characterized by two hydrazone functional groups attached to a diacetyl backbone. Its IUPAC name is (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine, with the SMILES string CC(=NN)C(C)=NN and InChIKey KOOQXRKDBKHOEL-FCXRPNKRSA-N . The molecule features two double bonds and two hydrazone groups, contributing to its planar geometry and reactivity (Figure 1). This compound is synthesized via condensation reactions between diacetyl and hydrazine derivatives, often serving as a ligand in coordination chemistry due to its ability to chelate metal ions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N4 B13729368 Diacetyl dihydrazone CAS No. 3457-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3457-52-1

Molecular Formula

C4H10N4

Molecular Weight

114.15 g/mol

IUPAC Name

(E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine

InChI

InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+

InChI Key

KOOQXRKDBKHOEL-FCXRPNKRSA-N

Isomeric SMILES

C/C(=N\N)/C(=N/N)/C

Canonical SMILES

CC(=NN)C(=NN)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Diacetyl Dihydrazone

Classical Condensation Method

The most commonly reported preparation method involves the direct reaction of diacetyl with hydrazine hydrate. This condensation reaction leads to the formation of this compound through the formation of hydrazone linkages between the carbonyl groups of diacetyl and the hydrazine amine groups.

  • Reaction : Diacetyl + 2 Hydrazine → this compound + 2 H2O
  • Conditions : Typically performed in an aqueous or alcoholic medium, under reflux conditions.
  • Yields : Good to excellent, depending on purity of reagents and reaction time.
  • Notes : The reaction can lead to oligomerization/polymerization due to the presence of terminal amino groups, requiring careful control of stoichiometry and reaction conditions.

Variation by Busch Method

A variation of the classical method, as described in detailed research by Joseph A. Bolger, involves careful stoichiometric control and purification to obtain pure this compound. This method is part of a broader study on nitrogen-containing derivatives of diacetyl and their metal complexes.

  • Key points :
    • Use of stoichiometric amounts of hydrazine and diacetyl.
    • Avoidance of side reactions leading to oligomers.
    • Purification by recrystallization or chromatographic methods.
  • Applications : Prepared this compound serves as a ligand precursor for metal complex synthesis, especially with transition metals like zinc and ruthenium.

High-Temperature Ester-Hydrazine Reaction Method (Patent CN114516819A)

A novel industrially relevant method involves the reaction of hydrazine hydrate with high-boiling-point alkyl carboxylic esters (C4-C10 alkyl acetates) at elevated temperatures (100–250 °C) to produce N,N'-diacetyl hydrazine, which is structurally related to this compound.

  • Reaction conditions :
    • Molar ratio of hydrazine hydrate to ester: 1:2–10 (preferably 1:2–5).
    • Temperature range: 150–200 °C preferred.
    • Reaction time: 5–10 hours.
  • Catalysts : Addition of catalysts such as N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine improves reaction efficiency.
  • Advantages :
    • Avoids use of acetic anhydride, reducing exothermicity and waste.
    • Environmentally friendly and safer for scale-up.
  • Post-processing : Vacuum rectification or distillation to purify product.
  • Solvents : High boiling ester acts as solvent; optional use of aprotic solvents like DMSO or pyrrolidone can be included.
Table 1: Summary of High-Temperature Ester-Hydrazine Reaction Parameters
Parameter Range/Value Preferred Range/Value
Hydrazine hydrate : Ester 1 : 2–10 1 : 2–5
Temperature (°C) 100–250 150–200
Reaction Time (hours) 2–16 5–10
Catalyst (mol %) 0.1–10 0.3–5
Catalyst Types N-hydroxysuccinimide, 1-hydroxybenzotriazole, 4-dimethylaminopyridine Same

Hydrothermal Synthesis (Literature Procedure)

In some coordination chemistry studies, this compound is prepared by literature procedures involving hydrazine and diacetyl under controlled conditions, followed by purification. These methods are used to produce this compound for complexation with metal ions, such as Ni(II).

  • Typical reagents : Analytical reagent grade diacetyl and hydrazine.
  • Purification : Crystallization and IR spectral confirmation.
  • Application : Used as ligand in hydrothermal synthesis of metal complexes.

Analysis and Characterization of this compound

Research Findings and Observations

  • This compound exhibits terminal amino groups prone to polymerization or further condensation, influencing synthetic strategy.
  • Metal complexes formed with this compound show unique properties, including photostability and unusual NMR shifts.
  • The high-temperature ester-hydrazine method offers a scalable, safer, and environmentally friendly alternative to classical methods.
  • Catalysts significantly improve reaction rates and yields in the ester-hydrazine method.
  • The ligand's ability to form oligomers or azine chains can be controlled by reaction conditions, impacting the final product's properties.

Chemical Reactions Analysis

Types of Reactions

Diacetyl dihydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, azines, and metal complexes. These products are often characterized by their unique spectral properties and coordination behavior .

Scientific Research Applications

Coordination Chemistry

Chelating Properties
Diacetyl dihydrazone exhibits significant chelating abilities, making it a valuable ligand in coordination chemistry. It forms stable complexes with various metal ions, enhancing their solubility and reactivity. Studies have demonstrated that substituted dihydrazones of diacetyl can form metal complexes that are more efficient than traditional ligands like 2,2-bipyridine .

Metal Complex Applications
The metal complexes formed with this compound derivatives have been explored for several applications:

  • Catalysis : These complexes serve as catalysts in various organic reactions due to their ability to stabilize reactive intermediates.
  • Luminescent Probes : Certain metal complexes show luminescent properties, making them suitable for use in sensors and imaging applications .

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that this compound derivatives possess notable antimicrobial properties. These compounds have been synthesized and tested against a range of microorganisms, demonstrating efficacy as antibacterial and antifungal agents . The hydrazone moiety is critical for the biological activity observed, as it interacts with microbial targets effectively.

Drug Development
this compound derivatives are also being investigated for their potential in drug development. The hydrazone bond's stability at physiological pH allows for targeted drug delivery systems where the drug is released in acidic environments, such as lysosomes within cells . This characteristic is particularly useful in cancer therapy, where targeted delivery can enhance therapeutic outcomes while minimizing side effects.

Analytical Chemistry

Metal Ion Detection
this compound has been utilized as a reagent in analytical chemistry for the detection of metal ions. Its ability to form colored complexes with various metal ions enables its use in colorimetric assays, facilitating the quantitative analysis of metals in environmental and biological samples .

Fluorimetric Applications
In addition to colorimetric methods, this compound derivatives are employed in fluorimetric determinations, providing sensitive detection methods for trace metals .

Case Study 1: Antimicrobial Efficacy

A series of studies focused on synthesizing various hydrazone derivatives from diacetyl were conducted to evaluate their antimicrobial efficacy against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Metal Complex Catalysis

Another investigation explored the catalytic properties of metal complexes formed with this compound. The study revealed that these complexes could effectively catalyze oxidation reactions under mild conditions, showcasing their utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of diacetyl dihydrazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer applications, the metal complexes can interfere with DNA replication and cell division, leading to cell death . The hydrazone groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Hydrazone Derivatives

Diacetyl dihydrazone belongs to a broader class of dihydrazones, which vary in substituents and backbone structure. Key comparisons include:

Benzil Dihydrazone
  • Structure : Benzil dihydrazone replaces the methyl groups of diacetyl with phenyl rings.
  • Properties : Exhibits helical supramolecular packing in crystalline states, unlike the planar arrangement of this compound. This structural difference enhances its application in materials science for designing organic frameworks .
  • Coordination Chemistry : Forms complexes with transition metals (e.g., Mn²⁺), but with lower stability constants compared to this compound due to steric hindrance from phenyl groups .
Diacetyldi(phenylhydrazone)
  • Structure : Substitutes hydrazine with phenylhydrazine groups.
  • Applications : Used in synthesizing ruthenium bipyridyl complexes, such as Ru(bipy)₂(ddh)₂, where it acts as a bidentate ligand. Its bulkier substituents reduce reactivity in template-driven macrocycle formation compared to this compound .
NPC43 (Insulin Mimetic Compound)
  • Structure: Contains a selenium atom and a diacetyl ester at the 2' and 3' positions on an adenosine backbone.
  • Functional Comparison : The diacetyl ester in NPC43 is critical for inhibiting glucose production in HepG2 cells. Replacing this group with hydrogen, cyclic carbonate, or other esters (e.g., Compounds #C, #50, #53) reduces activity by >50%, highlighting the unique role of the diacetyl motif in bioactivity .

Functional Analogues: Coordination and Bioactivity

Metal Complexation

This compound forms stable complexes with metals like Cu(II), V(IV), and Mn(II). For example:

  • VOLph and CuLph Complexes: Exhibit antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa at 0.001 mM, comparable to other hydrazone-metal complexes (Table 1) .

Table 1. Inhibition Potential of Hydrazone-Metal Complexes

Microbe H₂Lph (mm) VOLph (mm) CuLph (mm)
Escherichia coli 0.001 0.001 0.001
Pseudomonas aeruginosa 0.001 0.001 0.001
Comparison with Selenium-Containing Analogues

Physicochemical Properties

  • Volatility: Unlike diacetyl (a volatile flavor compound with a vapor pressure of ~4.58 × 10⁻⁹), this compound is non-volatile under ambient conditions due to strong intermolecular hydrogen bonding .
  • Solubility : Demonstrates higher solubility in polar solvents (e.g., DMSO) compared to benzil dihydrazone, which is more lipophilic .

Biological Activity

Diacetyl dihydrazone, a derivative of diacetyl, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Synthesis and Characterization

This compound is synthesized through the reaction of diacetyl with hydrazine. The general reaction can be represented as follows:

Diacetyl+HydrazineDiacetyl Dihydrazone\text{Diacetyl}+\text{Hydrazine}\rightarrow \text{this compound}

The compound can be characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry, confirming its structure and purity.

2.1 Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. A study conducted by Kandile et al. demonstrated that derivatives of diacetyl hydrazones exhibited potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The results indicated that the presence of the hydrazone moiety is crucial for enhancing antimicrobial efficacy.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus18100
Escherichia coli15100
Pseudomonas aeruginosa12100

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in drug-resistant pancreatic carcinoma cells. The underlying mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with cellular targets and modulate various biochemical pathways:

  • Reactive Oxygen Species (ROS) Generation : this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in cancer progression and microbial resistance.

4.1 Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of diacetyl hydrazone derivatives were tested for their antimicrobial activity against clinical isolates. The study found that certain substitutions on the hydrazone structure significantly enhanced activity against resistant strains .

4.2 Evaluation of Anticancer Properties

A case study evaluated the effects of this compound on human pancreatic cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to modulate biochemical pathways and induce cellular stress positions it as a potential candidate for further drug development.

6. References

  • Kandile N.G., et al., "Synthesis and Biological Activity of Hydrazones," International Journal of Pharmaceutical and Clinical Research .
  • Mali et al., "Anticancer Activities of Hydrazones," Journal of Medicinal Chemistry .

Q & A

Q. What are the established methods for synthesizing diacetyl dihydrazone and confirming its structural integrity?

this compound is synthesized by reacting diacetyl with hydrazine derivatives under controlled conditions, typically in ethanol or methanol. Structural confirmation involves:

  • Infrared (IR) spectroscopy to identify N–H and C=O stretching vibrations (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively) .
  • Single-crystal X-ray diffraction to resolve the molecular geometry, such as bond angles and supramolecular interactions (e.g., hydrogen bonding) .
  • UV-Vis spectroscopy to study electronic transitions, particularly in metal complexes (e.g., d-d transitions in Mn³⁺ complexes) .

Q. Which analytical techniques are essential for characterizing this compound-metal complexes?

Key techniques include:

  • Elemental analysis to verify stoichiometry (e.g., MnL₃-(ClO₄)₂, where L = this compound) .
  • X-ray crystallography to determine coordination geometry and intermolecular interactions (e.g., helical packing in benzil dihydrazone analogs) .
  • Magnetic susceptibility measurements for paramagnetic metal complexes (e.g., Mn³⁺) .

Advanced Research Questions

Q. How does the supramolecular architecture of this compound compare to structurally similar hydrazones, and what methodological approaches elucidate these differences?

this compound forms helical molecular structures via hydrogen bonding, distinct from benzil dihydrazone’s planar arrangements. Comparative studies require:

  • Crystallographic data analysis to map hydrogen-bonding networks and π-π interactions .
  • Thermogravimetric analysis (TGA) to assess thermal stability differences (e.g., decomposition temperatures of Mn³⁺ vs. Cu²⁺ complexes) .
  • DFT calculations to model electronic structures and predict reactivity trends .

Q. What experimental strategies are employed to investigate the interaction between this compound-metal complexes and biomolecules such as DNA?

Researchers use:

  • UV absorption titration to monitor hypochromism or hyperchromism, indicating intercalation or groove binding .
  • Circular dichroism (CD) to detect conformational changes in DNA (e.g., B-to-Z transitions) .
  • Competitive binding assays with ethidium bromide to quantify binding affinities (e.g., Stern-Volmer quenching constants) .

Q. How do researchers resolve contradictions in reported stability constants for this compound-metal complexes across studies?

Discrepancies often arise from variations in:

  • Solvent systems (e.g., aqueous vs. non-aqueous media affecting ligand protonation) .
  • Ionic strength adjustments to minimize counterion interference (e.g., ClO₄⁻ vs. NO₃⁻) .
  • Calibration methods , such as multi-point internal standardization (e.g., using 2,3-hexanedione for GC-MS quantification) .

Q. What methodological challenges arise when studying the redox behavior of this compound complexes, and how are they addressed?

Challenges include:

  • Irreversible redox peaks in cyclic voltammetry due to ligand decomposition (mitigated by low-temperature experiments) .
  • Electrode fouling from adsorbed intermediates (addressed via rotating disk electrode setups) .
  • Spectroelectrochemical validation to correlate redox states with spectroscopic changes (e.g., Mn³⁺ ↔ Mn²⁺ transitions) .

Methodological Best Practices

  • For synthesis : Optimize reaction pH (6–8) to prevent hydrazone hydrolysis .
  • For crystallography : Use slow evaporation from DMF/water mixtures to grow diffraction-quality crystals .
  • For DNA interaction studies : Include negative controls (e.g., free ligand or buffer-only samples) to rule out nonspecific effects .

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